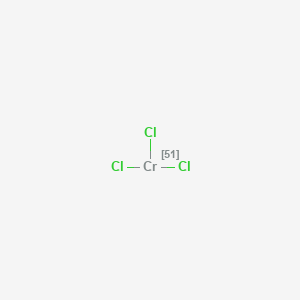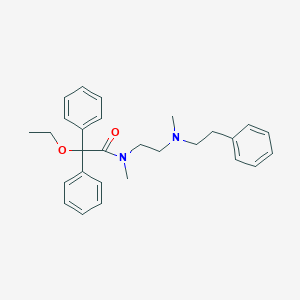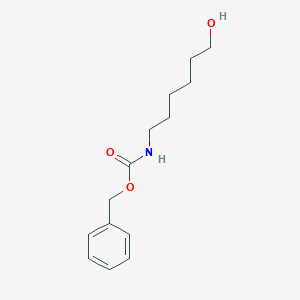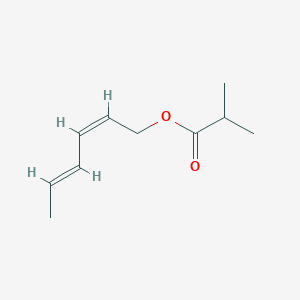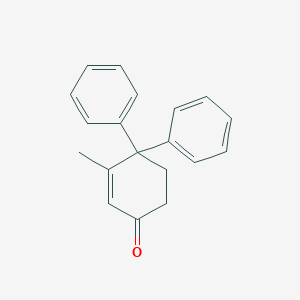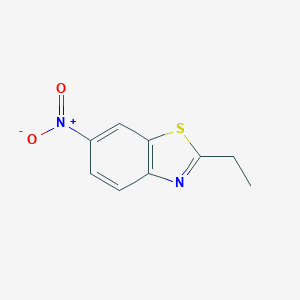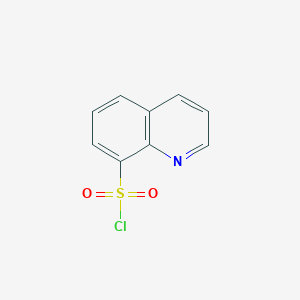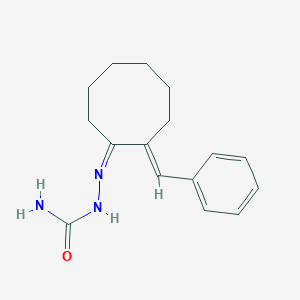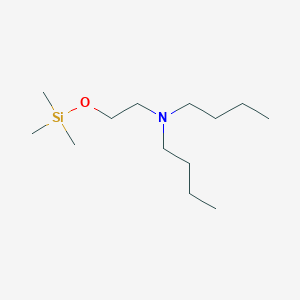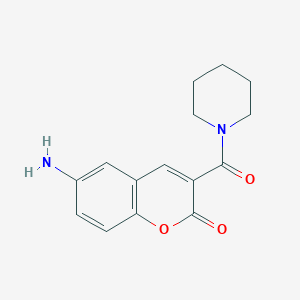
Coumarin, 6-amino-3-(piperidinocarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 6-amino-3-(piperidinocarbonyl)-, also known as Coumarin 6 or C6, is a fluorescent dye used in various scientific research applications. It belongs to the coumarin family of compounds, which are widely used in the fields of biotechnology, chemistry, and medicine. Coumarin 6 has been extensively studied for its unique fluorescence properties, making it a popular choice for various imaging techniques.
作用機序
Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 exhibits fluorescence properties due to its unique molecular structure, which allows it to absorb and emit light at specific wavelengths. When excited by a light source, Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 emits a green fluorescence, which can be detected and visualized using various imaging techniques. The fluorescence intensity of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is dependent on various factors, including the concentration of the dye, the excitation wavelength, and the pH of the surrounding environment.
生化学的および生理学的効果
Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in certain experiments may interfere with the normal functioning of cells or tissues. Therefore, it is important to carefully consider the experimental design and the potential effects of the dye on the system being studied.
実験室実験の利点と制限
One of the main advantages of using Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in lab experiments is its high sensitivity and specificity for fluorescence detection. It is also relatively easy to use and can be incorporated into various experimental protocols. However, one limitation of using Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is its susceptibility to photobleaching, which can reduce the fluorescence intensity over time. Additionally, the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 may interfere with certain biological processes, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in scientific research. One potential application is in the field of drug discovery, where Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 can be used as a fluorescent probe for the screening of potential drug candidates. Another direction is the development of new imaging techniques that utilize the unique fluorescence properties of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 for the visualization of biological processes at the cellular and molecular level. Additionally, the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in combination with other fluorescent dyes or imaging modalities may provide new insights into complex biological systems.
合成法
Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 can be synthesized using various methods, including the reaction between 6-amino-3-hydroxycoumarin and piperidine-4-carboxylic acid, followed by the addition of a carbonyl group. Another method involves the reaction between 6-chloro-3-hydroxycoumarin and piperidine-4-carboxylic acid, followed by the addition of an amino group. Both methods result in the formation of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 with high purity and yield.
科学的研究の応用
Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 has been widely used in various scientific research applications, including fluorescence microscopy, flow cytometry, and cell imaging. It has also been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins. Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is particularly useful in the field of neuroscience, where it has been used for the visualization of neuronal activity and the mapping of neural circuits.
特性
CAS番号 |
18144-56-4 |
|---|---|
製品名 |
Coumarin, 6-amino-3-(piperidinocarbonyl)- |
分子式 |
C15H16N2O3 |
分子量 |
272.3 g/mol |
IUPAC名 |
6-amino-3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H16N2O3/c16-11-4-5-13-10(8-11)9-12(15(19)20-13)14(18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,16H2 |
InChIキー |
GKRHYIYUFVXEOY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
その他のCAS番号 |
18144-56-4 |
同義語 |
6-Amino-3-(piperidinocarbonyl)coumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



